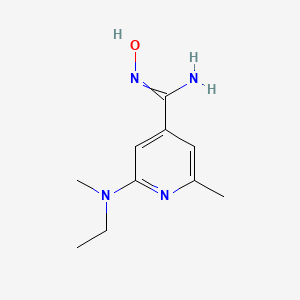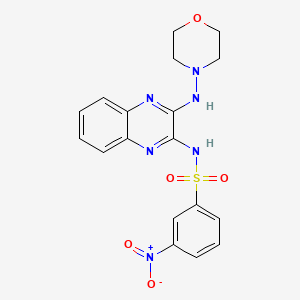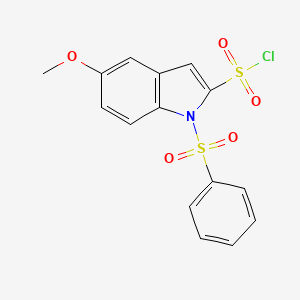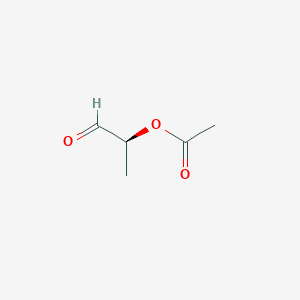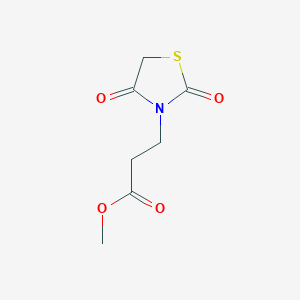
Methyl 2,4-dioxo-3-thiazolidinepropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-dioxo-3-thiazolidinepropanoate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dioxo-3-thiazolidinepropanoate typically involves the reaction of thiazolidine-2,4-dione with appropriate alkylating agents. One common method is the alkylation of thiazolidine-2,4-dione with methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4-dioxo-3-thiazolidinepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
Methyl 2,4-dioxo-3-thiazolidinepropanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2,4-dioxo-3-thiazolidinepropanoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: A parent compound with similar biological activities.
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Uniqueness
Methyl 2,4-dioxo-3-thiazolidinepropanoate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl ester group enhances its lipophilicity, improving its bioavailability and making it a valuable compound in drug design .
Propriétés
Formule moléculaire |
C7H9NO4S |
|---|---|
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
methyl 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoate |
InChI |
InChI=1S/C7H9NO4S/c1-12-6(10)2-3-8-5(9)4-13-7(8)11/h2-4H2,1H3 |
Clé InChI |
QBTCPDAUUOETBP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCN1C(=O)CSC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


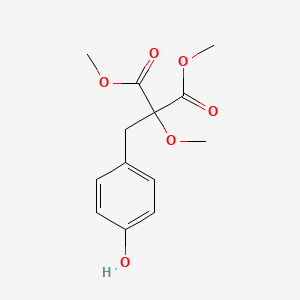





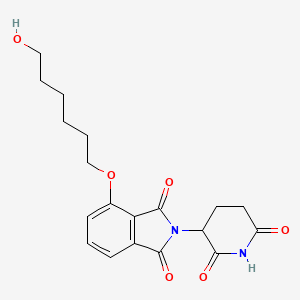

![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)
